molecular formula C₂₄H₂₇FN₆O₄ B1141236 Dovitinib lactate anhydrous CAS No. 692737-80-7

Dovitinib lactate anhydrous

Cat. No. B1141236
CAS RN: 692737-80-7
M. Wt: 482.51
InChI Key:
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Description

Dovitinib lactate anhydrous is an orally available small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is currently being investigated for use in multiple myeloma and solid tumors .


Chemical Reactions Analysis

Dovitinib inhibits receptors in the FGF pathway, VEGF, and PDGF. It undergoes oxidative metabolism, with primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety. Notably, it is eliminated predominantly via feces, suggesting high oral absorption .

Mechanism of Action

Dovitinib lactate, also known as Dovitinib lactate anhydrous or Dovitinib (TKI258) Lactate, is an orally active small molecule with potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis .

Target of Action

Dovitinib primarily targets fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . These receptors play a crucial role in the proliferation, migration, and survival of cancer cells .

Mode of Action

Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By inhibiting these receptors, Dovitinib disrupts the signaling pathways that promote tumor growth and angiogenesis .

Biochemical Pathways

The inhibition of FGFR, VEGFR, and PDGFR disrupts several biochemical pathways involved in tumor growth and angiogenesis . This includes the FGF pathway, which is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors .

Pharmacokinetics

The pharmacokinetic properties of Dovitinib are currently under investigation. , it is known that Dovitinib is orally active.

Result of Action

The inhibition of FGFR, VEGFR, and PDGF by Dovitinib results in the disruption of tumor growth and angiogenesis . This can lead to the inhibition of cancer cell proliferation and the induction of cancer cell death .

Action Environment

The action of Dovitinib can be influenced by various environmental factors. For instance, the presence of certain growth factors in the tumor microenvironment can affect the efficacy of Dovitinib . .

Safety and Hazards

Dovitinib exhibits an acceptable safety profile, with adverse events including fatigue, diarrhea, and nausea. Adverse effects are consistent with this class of drugs .

Future Directions

Research on Dovitinib continues, and its efficacy and safety are being explored in ongoing clinical trials. Further investigations may reveal additional applications and potential refinements in its use .

properties

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDKBOBHHFLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dovitinib lactate anhydrous

CAS RN

692737-80-7
Record name Dovitinib lactate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOVITINIB LACTATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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